4-t-Butoxy-alpha-methylstyrene

Catalog No.
S1488899
CAS No.
105612-78-0
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-t-Butoxy-alpha-methylstyrene

CAS Number

105612-78-0

Product Name

4-t-Butoxy-alpha-methylstyrene

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3

InChI Key

LQDGDDQWVWZDCS-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(C)(C)C

Synthesis and Polymerization:

4-t-Butoxy-alpha-methylstyrene (4-TBMS) finds application in scientific research primarily as a monomer for the synthesis of various polymers. Its tert-butyl protecting group allows for controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These techniques enable the creation of well-defined polymers with controlled architecture and functionalities, which are crucial for studying various properties and applications of polymeric materials.

Studies have demonstrated the successful utilization of 4-TBMS in the synthesis of:

  • Block copolymers: These polymers consist of different polymer blocks covalently linked together, offering unique properties for applications like self-assembly and microphase separation. For instance, research has shown the synthesis of polystyrene-b-poly(4-TBMS) block copolymers for potential use in drug delivery [].
  • Brush copolymers: In these polymers, side chains grow from a central backbone, forming a brush-like structure. Studies have explored the synthesis of poly(4-TBMS) brush copolymers for potential applications in areas like antifouling coatings and drug delivery [].
  • Star polymers: These polymers have multiple polymer arms radiating from a central core. Research has reported the synthesis of star-shaped polymers using 4-TBMS as a starting material for potential applications in drug delivery and nanomedicine [].

Studies on De-protection:

Another area of research involving 4-TBMS focuses on the deprotection of the tert-butyl group. This deprotection process reveals a hydroxyl group (-OH) on the polymer, allowing for further functionalization and manipulation of the polymer properties. Studies have explored various methods for deprotecting poly(4-TBMS), including:

  • Acid-mediated deprotection: This method utilizes strong acids to cleave the tert-butyl group, but can also lead to undesired side reactions.
  • Lewis acid-mediated deprotection: This approach employs Lewis acids, offering milder reaction conditions compared to strong acids.

Future Directions:

Research on 4-TBMS is ongoing, with scientists exploring its potential in various advanced materials applications. These include:

  • Development of functional biomaterials: The controlled architecture and functionalization possibilities offered by 4-TBMS-based polymers hold promise for designing biocompatible materials for drug delivery, tissue engineering, and biosensors.
  • Exploration in organic electronics: The unique properties of 4-TBMS-based polymers, such as their conductivity and self-assembly behavior, are being investigated for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

4-tert-Butoxy-alpha-methylstyrene (p-TBAMS) is an organic compound known as a substituted vinylbenzene. It is a colorless liquid at room temperature []. Research into p-TBAMS focuses on its potential applications in the development of new materials, particularly polymers [].


Molecular Structure Analysis

The molecule consists of a styrene core, which is a benzene ring with a vinyl group (CH=CH2) attached. A tert-butyl group (C(CH3)3) is bonded to the para (p) position of the benzene ring, and a methyl group (CH3) is attached to the alpha (α) carbon of the vinyl group []. This structure contributes to the compound's lipophilic character, meaning it has an affinity for fats and oils [].


Chemical Reactions Analysis

Research on p-TBAMS often involves its use as a starting material for the synthesis of more complex molecules. For instance, one study describes its polymerization to create poly(4-tert-butoxystyrene) [].


Physical And Chemical Properties Analysis

Limited data is available on the specific physical and chemical properties of p-TBAMS. However, similar styrene derivatives are known to have low melting points (around room temperature) and high boiling points (above 100 °C) []. As an organic compound, p-TBAMS is likely insoluble in water but soluble in organic solvents.

XLogP3

4.3

Dates

Modify: 2023-08-15

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